molecular formula C8H13BO2S B3268706 5-Tert-butylthiophene-2-boronic acid CAS No. 495382-48-4

5-Tert-butylthiophene-2-boronic acid

Cat. No. B3268706
CAS RN: 495382-48-4
M. Wt: 184.07 g/mol
InChI Key: QIZSEUWAQZNLDY-UHFFFAOYSA-N
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Description

5-Tert-butylthiophene-2-boronic acid is a boronic acid derivative . It has a CAS Number of 495382-48-4 and a molecular weight of 184.07 . It is typically stored at 4°C and is shipped with an ice pack . The physical form of this compound is a powder .


Synthesis Analysis

Boronic acids, including 5-Tert-butylthiophene-2-boronic acid, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . Protodeboronation of pinacol boronic esters is also a method used in the synthesis .


Molecular Structure Analysis

The molecular formula of 5-Tert-butylthiophene-2-boronic acid is C8H13BO2S . The InChI Code is 1S/C8H13BO2S/c1-8(2,3)6-4-5-7(12-6)9(10)11/h4-5,10-11H,1-3H3 .


Physical And Chemical Properties Analysis

5-Tert-butylthiophene-2-boronic acid is a powder . It has a molecular weight of 184.07 and a molecular formula of C8H13BO2S .

Scientific Research Applications

Suzuki–Miyaura Coupling

5-Tert-butylthiophene-2-boronic acid can be used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Sensing Applications

Boronic acids, including 5-Tert-butylthiophene-2-boronic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Organic Synthesis

5-Tert-butylthiophene-2-boronic acid can be used as a building block in the synthesis of more complex organic molecules. This makes it a valuable tool in organic synthesis and medicinal chemistry.

Protein Manipulation and Modification

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling, protein manipulation and modification .

Separation Technologies

Boronic acids, including 5-Tert-butylthiophene-2-boronic acid, can be used for electrophoresis of glycated molecules . They are also employed as building materials for microparticles for analytical methods .

Development of Therapeutics

Boronic acids are used in the development of therapeutics . Their ability to interact with diols allows them to be used in various therapeutic areas .

Safety and Hazards

The safety information for 5-Tert-butylthiophene-2-boronic acid indicates that it is harmful if swallowed . It has hazard statements H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

5-Tert-butylthiophene-2-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organic groups that participate in the SM coupling reaction .

Mode of Action

In the SM coupling reaction, 5-Tert-butylthiophene-2-boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by 5-Tert-butylthiophene-2-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic acids, in general, are relatively stable and readily prepared .

Result of Action

The primary result of the action of 5-Tert-butylthiophene-2-boronic acid is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of synthetic chemistry .

properties

IUPAC Name

(5-tert-butylthiophen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BO2S/c1-8(2,3)6-4-5-7(12-6)9(10)11/h4-5,10-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZSEUWAQZNLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694396
Record name (5-tert-Butylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butylthiophene-2-boronic acid

CAS RN

495382-48-4
Record name (5-tert-Butylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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